REACTION_CXSMILES
|
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[CH:6]([CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)=O.[OH-].[K+].C1CCCCC1>O1CCCC1.C(O)C>[O:4]=[C:3]1[CH2:5][CH2:6][C:8]2([CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)[CH:2]=[CH:1]1 |f:2.3|
|
Name
|
|
Quantity
|
146 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
18 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.243 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WASH
|
Details
|
the solution was washed with saturated sodium chloride (3×10 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
This oil was dissolved in 2 L of 80:20 cyclohexane/ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified via flash column chromatography (70:30 hexane/ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |